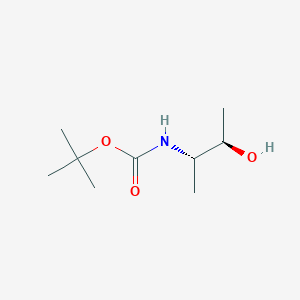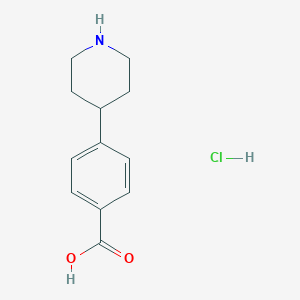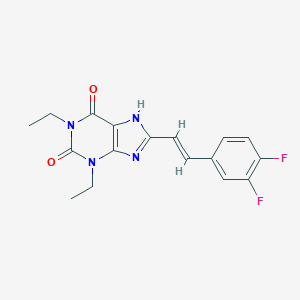
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine, also known as DFP-10917, is a novel xanthine derivative that has shown promising results in scientific research. This compound has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
科学的研究の応用
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been studied for its potential use in treating cancer and neurodegenerative disorders. In cancer research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative disorder research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
作用機序
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine works by inhibiting the activity of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine increases the levels of cAMP in cells, which leads to various cellular responses, including the inhibition of cancer cell growth and the protection of neurons from damage.
生化学的および生理学的効果
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to have various biochemical and physiological effects in scientific research. In cancer research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to inhibit the activity of various proteins involved in cancer cell growth and survival, including Akt and ERK. In neurodegenerative disorder research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has several advantages for lab experiments, including its high potency and selectivity for PDE inhibition. However, one limitation of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine is its low solubility in water, which can make it difficult to administer in in vivo experiments.
将来の方向性
There are several future directions for research on (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine. One area of research is the development of more soluble analogs of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine that can be more easily administered in in vivo experiments. Another area of research is the investigation of the potential use of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine and its potential side effects.
合成法
The synthesis of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine involves the reaction between 3,4-difluorobenzaldehyde and 1,3-diethyl-2-thioxanthine in the presence of a base, such as potassium carbonate. The resulting product is then purified through recrystallization using a solvent, such as ethanol. This synthesis method has been optimized to produce high yields of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine with good purity.
特性
CAS番号 |
155271-46-8 |
|---|---|
製品名 |
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine |
分子式 |
C17H16F2N4O2 |
分子量 |
346.33 g/mol |
IUPAC名 |
8-[(E)-2-(3,4-difluorophenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H16F2N4O2/c1-3-22-15-14(16(24)23(4-2)17(22)25)20-13(21-15)8-6-10-5-7-11(18)12(19)9-10/h5-9H,3-4H2,1-2H3,(H,20,21)/b8-6+ |
InChIキー |
KGKNZGMWEOHGCX-SOFGYWHQSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3)F)F |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)F)F |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)F)F |
同義語 |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3,4-difluorophenyl) ethenyl)-, (E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



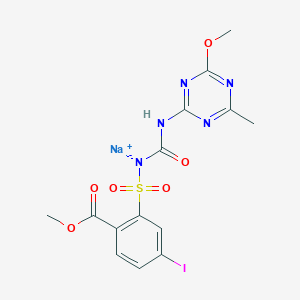

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)



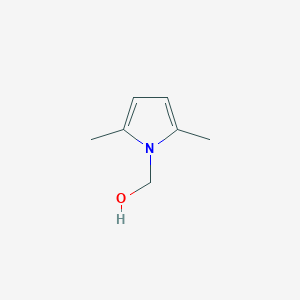
![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)
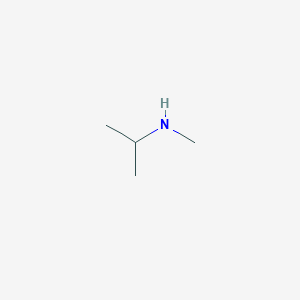
![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)
